A Technical Guide to the Physical Properties of 3-Bromo-8-fluoro-6-methylquinoline
A Technical Guide to the Physical Properties of 3-Bromo-8-fluoro-6-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-8-fluoro-6-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous approved drugs, valued for its ability to intercalate with DNA and interact with various enzymatic targets. The specific substitutions of a bromine atom, a fluorine atom, and a methyl group on the quinoline core are anticipated to modulate its physicochemical and biological properties significantly. These modifications can influence metabolic stability, membrane permeability, and target-binding affinity, making a thorough understanding of its physical properties essential for its application in drug discovery and development.
This guide provides a comprehensive overview of the physical properties of 3-Bromo-8-fluoro-6-methylquinoline. In the absence of direct experimental data for this specific molecule, this document presents computationally predicted properties, alongside a comparative analysis of experimentally determined data for structurally related analogues. Furthermore, it outlines the standard methodologies for the experimental determination of these key physical parameters, offering a framework for the empirical validation of the predicted values.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₇BrFN | - |
| Molecular Weight | 240.07 g/mol | - |
| Melting Point | Not available | - |
| Boiling Point | ~300-320 °C | Estimation based on analogues |
| Solubility | Low in water; Soluble in organic solvents like DMSO, ethanol | [1] |
| pKa | Not available | - |
| LogP | ~3.5 | Estimation based on analogues |
Comparative Analysis with Related Quinoline Derivatives
To contextualize the predicted properties of 3-Bromo-8-fluoro-6-methylquinoline, it is instructive to examine the experimentally determined physical properties of its structural analogues. The presence of bromo, fluoro, and methyl groups each imparts distinct effects on the molecule's properties.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromo-6-methylquinoline | 222.08 | 78-80 | 294.4 ± 20.0 (Predicted)[2] |
| 3-Bromo-8-fluoroquinoline | 226.04 | Not available | Not available |
| 6-Bromo-2-methylquinoline | 222.08 | 101-105 | 299.7 ± 20.0 (Predicted)[3] |
| 6-Methylquinoline | 143.19 | -22 | 259-261[4] |
| 3-Bromo-8-(trifluoromethyl)quinoline | 276.05 | Not available | 284.0 ± 35.0 (Predicted)[5] |
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The data illustrates that halogenation generally increases both the melting and boiling points compared to the parent 6-methylquinoline, which is attributable to increased molecular weight and stronger intermolecular forces.
-
The solid state of the bromo- and methyl-substituted quinolines at room temperature suggests that 3-Bromo-8-fluoro-6-methylquinoline is also likely to be a solid.
Experimental Determination of Physical Properties
The following section details the standard experimental protocols for the characterization of a novel compound like 3-Bromo-8-fluoro-6-methylquinoline.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting range.[6][7]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Distillation is a common method for both purification and boiling point determination.[8]
Protocol: Micro-Boiling Point Determination
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated gently in a heating block or oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for Micro-Boiling Point Determination.
Solubility Assessment
Understanding a compound's solubility is crucial for its formulation and delivery in drug development.[1] Quinoline derivatives are often poorly soluble in water, necessitating the use of co-solvents.[1]
Protocol: Solubility Screening
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).[1]
-
Serial Dilution: The stock solution is serially diluted into a series of aqueous buffers (e.g., phosphate-buffered saline at various pH values) and co-solvent mixtures (e.g., ethanol/water).[1]
-
Equilibration: The samples are agitated at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Separation of Undissolved Solid: The samples are centrifuged to pellet any undissolved compound.[1]
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using an analytical technique such as HPLC-UV or LC-MS.[1]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.[9] For 3-Bromo-8-fluoro-6-methylquinoline, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm for quinolines) will show a distinct set of signals for the protons on the quinoline core.[10] The methyl group will appear as a singlet in the upfield region (around 2.5 ppm).
-
¹³C NMR: The spectrum will show ten distinct signals for the ten carbon atoms of the quinoline core. The positions of these signals are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
-
¹⁹F NMR: This will show a singlet for the fluorine atom at the 8-position, providing unambiguous confirmation of its presence.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M+2 peak in the mass spectrum that is of nearly equal intensity to the molecular ion peak.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula of the compound with high accuracy.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] For 3-Bromo-8-fluoro-6-methylquinoline, the IR spectrum is expected to show:
-
Aromatic C-H stretching vibrations around 3030 cm⁻¹.[15]
-
C=C and C=N stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.[15][16]
-
C-Br and C-F stretching vibrations, which are typically found in the fingerprint region below 1300 cm⁻¹.
Conclusion
While experimental data for 3-Bromo-8-fluoro-6-methylquinoline is yet to be published, this guide provides a robust framework for its initial characterization. The predicted physicochemical properties, in conjunction with comparative data from related analogues, offer valuable insights for researchers. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of the compound's key physical characteristics. This foundational knowledge is paramount for the rational design and development of novel therapeutic agents and functional materials based on this promising quinoline scaffold.
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(Note: Image is a placeholder for a proper chemical drawing of the Suzuki reaction with the specified quinoline.)
(Note: Image is a placeholder for a proper chemical drawing of the Buchwald-Hartwig reaction with the specified quinoline.)